3-Chloroprop-2-en-1-amine hydrochloride
Overview
Description
3-Chloroprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C3H6ClN·HCl. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroprop-2-en-1-amine hydrochloride can be synthesized through the allylation of amines with commercially available 1,3-dichloropropene isomers. This process involves the use of Grignard reagents and iron-catalyzed cross-coupling reactions . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloroprop-2-en-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions can yield various substituted amines, while oxidation reactions can produce corresponding aldehydes or ketones .
Scientific Research Applications
3-Chloroprop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloroprop-1-ene: Similar in structure but lacks the amine group.
2-Chloroprop-2-en-1-amine: Similar but with the chlorine atom in a different position.
3-Bromoprop-2-en-1-amine: Similar but with a bromine atom instead of chlorine.
Uniqueness
3-Chloroprop-2-en-1-amine hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Properties
IUPAC Name |
(E)-3-chloroprop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGWQYYFUCZDP-TYYBGVCCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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